REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][N:10]=[C:11](Cl)[C:12]([O:14][CH2:15][CH3:16])=[O:13].C(=O)([O-])O.[K+].CO[C:25]([CH:27]([CH3:29])[CH3:28])=[CH2:26]>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N:9]1[C:25]([CH:27]([CH3:29])[CH3:28])=[CH:26][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:10]1 |f:1.2|
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Name
|
|
Quantity
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1550 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1)Cl)NN=C(C(=O)OCC)Cl
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Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
COC(=C)C(C)C
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is always maintained
|
Type
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DISTILLATION
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Details
|
After a total reaction time of 4 hours, the excess enol ether (465 g) is distilled off
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
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Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitated crystallizate is filtered off with suction
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)N1N=C(C=C1C(C)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |